molecular formula C7H12O3 B12116695 Methyl 3-prop-2-enoxypropanoate CAS No. 93639-67-9

Methyl 3-prop-2-enoxypropanoate

Cat. No.: B12116695
CAS No.: 93639-67-9
M. Wt: 144.17 g/mol
InChI Key: ZAVRODBWULSJSI-UHFFFAOYSA-N
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Description

Methyl 3-prop-2-enoxypropanoate is a methyl ester derivative of propanoic acid featuring a prop-2-enoxy (allyl ether) substituent at the third carbon of the propanoate backbone. Its molecular structure is characterized by the formula CH₂=CHCH₂-O-CH₂CH₂COOCH₃, combining ester, ether, and alkene functionalities. This compound is typically synthesized via esterification of 3-prop-2-enoxypropanoic acid with methanol or through multicomponent protocols analogous to those described for substituted methyl propanoates . The allyl ether group enhances its utility in polymerization, crosslinking, or as a reactive intermediate in organic synthesis.

Properties

CAS No.

93639-67-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-prop-2-enoxypropanoate

InChI

InChI=1S/C7H12O3/c1-3-5-10-6-4-7(8)9-2/h3H,1,4-6H2,2H3

InChI Key

ZAVRODBWULSJSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-prop-2-enoxypropanoate can be synthesized through the esterification of 3-prop-2-enoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-prop-2-enoxypropanoic acid+methanolsulfuric acidMethyl 3-prop-2-enoxypropanoate+water\text{3-prop-2-enoxypropanoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3-prop-2-enoxypropanoic acid+methanolsulfuric acid​Methyl 3-prop-2-enoxypropanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-prop-2-enoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-prop-2-enoxypropanoic acid.

    Reduction: 3-prop-2-enoxypropanol.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 3-prop-2-enoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactive ester and ether groups.

Mechanism of Action

The mechanism of action of methyl 3-prop-2-enoxypropanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ether group can participate in various substitution reactions. These reactions are facilitated by the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-prop-2-enoxypropanoate belongs to a broader class of substituted propanoate esters. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Substituent at C3 Key Functional Groups Applications/Characteristics
This compound 160.16 (calculated) Prop-2-enoxy (allyl ether) Ester, ether, alkene Polymer crosslinker, synthetic intermediate
Methyl 2-methyl-3-oxopropanoate 130.14 2-methyl, 3-oxo Ester, ketone Organic synthesis (e.g., aldol condensations)
Ethyl 3-(methylsulfonyl)propanoate 180.22 Methylsulfonyl Ester, sulfone Pharmaceutical intermediate (electron-withdrawing substituent enhances reactivity)
Methyl 3-amino-2,2-dibenzylpropanoate 283.36 Amino, dibenzyl Ester, amine, aromatic Chiral building block in peptide synthesis
Sandaracopimaric acid methyl ester ~330 (estimated) Diterpenoid acid Ester, carboxylic acid Natural product analysis (chromatography studies)

Key Research Findings

Reactivity and Stability: The allyl ether group in this compound confers susceptibility to radical-initiated polymerization or thiol-ene click chemistry, similar to other allyl-functionalized esters.

Physicochemical Properties: Solubility: Allyl ethers (e.g., this compound) exhibit moderate hydrophobicity, whereas sulfonyl-containing esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) are more polar and water-soluble . Volatility: Methyl esters generally have lower boiling points than their parent acids. For example, this compound’s volatility is comparable to methyl salicylate (a VOC with similar ester mass) .

Applications: Methyl 3-amino-2,2-dibenzylpropanoate’s steric hindrance and chirality make it valuable in asymmetric synthesis . Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are used as biomarkers in resin analysis via gas chromatography .

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